Product packaging for 7-Azabicyclo[2.2.1]hept-2-ene(Cat. No.:CAS No. 55590-24-4)

7-Azabicyclo[2.2.1]hept-2-ene

Cat. No.: B3053715
CAS No.: 55590-24-4
M. Wt: 95.14 g/mol
InChI Key: DLAUQDHZCKKXBK-UHFFFAOYSA-N
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Description

7-Azabicyclo[2.2.1]hept-2-ene is a bicyclic amine that serves as a valuable and versatile scaffold in organic synthesis and medicinal chemistry research. Its constrained, norbornene-like structure makes it a key precursor for developing novel pharmacologically active compounds. Patent literature highlights that derivatives of this 7-azabicycloheptene core structure have been investigated for their potential as analgesics and anti-inflammatory agents . Furthermore, this ring system is recognized as a constrained proline analogue, which is highly valuable in the design and synthesis of peptide mimics and peptidomimetics to study biological activity and improve metabolic stability . The compound provides a robust platform for further functionalization; for instance, it can be readily converted into carbamate derivatives like Methyl this compound-7-carboxylate (CAS 153400-52-3) for additional chemical exploration . As a fundamental building block, this compound is essential for researchers working in drug discovery, chemical biology, and the synthesis of complex organic molecules. This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N B3053715 7-Azabicyclo[2.2.1]hept-2-ene CAS No. 55590-24-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-azabicyclo[2.2.1]hept-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-2-6-4-3-5(1)7-6/h1-2,5-7H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAUQDHZCKKXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970933
Record name 7-Azabicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55590-24-4
Record name 7-Azanorbornene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055590244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Azabicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 7 Azabicyclo 2.2.1 Hept 2 Ene and Its Derivatives

Cycloaddition-Based Strategies for 7-Azabicyclo[2.2.1]hept-2-ene Core Formation

Cycloaddition reactions, particularly the Diels-Alder reaction, represent the most powerful and widely utilized methods for constructing the this compound framework. These reactions allow for the rapid assembly of the bicyclic core with a high degree of stereochemical control.

Diels-Alder Cycloadditions in this compound Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of the 7-azabicyclo[2.2.1]heptane skeleton. core.ac.uk The reaction typically involves a diene and a dienophile, and in the context of azanorbornene synthesis, N-substituted pyrroles often serve as the diene component. However, the aromaticity of the pyrrole (B145914) ring can render it unreactive in Diels-Alder reactions. To overcome this, electron-withdrawing groups are often attached to the pyrrole nitrogen to reduce its aromatic character and promote cycloaddition. google.com

The condensation of N-substituted pyrroles with various dienophiles is a common strategy for constructing the this compound core. The choice of the N-substituent on the pyrrole is crucial for the success of the reaction. Electron-withdrawing groups, such as acyl or sulfonyl groups, decrease the aromaticity of the pyrrole ring, thereby facilitating the cycloaddition. For instance, N-alkoxycarbonyl protected pyrroles can be synthesized through the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran. organic-chemistry.org The reaction of these activated pyrroles with dienophiles like dimethyl acetylenedicarboxylate (B1228247) has been used to produce highly substituted 7-azabicyclo[2.2.1]heptane derivatives. cdnsciencepub.com

A key challenge in these reactions is the potential for retro-Diels-Alder reactions, where the bicyclic adduct reverts to the starting materials. vanderbilt.edu The stability of the resulting 7-azabicyclo[2.2.1]hept-5-ene ligand can be enhanced through metal coordination, which stabilizes the product and prevents cycloreversion. google.com

To improve the efficiency and stereoselectivity of the Diels-Alder reaction for azanorbornene synthesis, organocatalytic and metal-activated approaches have been developed. Lewis acids, such as aluminum chloride, have been shown to catalyze the reaction of N-carbomethoxypyrrole with acetylene (B1199291) dicarboxylic ester, significantly improving the yield of the cycloadduct. cdnsciencepub.com

Organocatalysis has also emerged as a powerful tool in asymmetric Diels-Alder reactions. Chiral imidazolidinone catalysts, for example, have been successfully employed in the enantioselective cycloaddition of α,β-unsaturated aldehydes with dienes. core.ac.uk These catalysts activate the dienophile towards cycloaddition and control the stereochemical outcome of the reaction. The development of organocatalytic methods provides a valuable alternative to metal-based catalysts, often with the advantages of lower toxicity and milder reaction conditions. For instance, the first organocatalytic, ortho-regioselective inverse-electron-demand hetero-Diels-Alder reaction has been reported, showcasing the potential for unprecedented regioselectivity. rsc.org

The table below summarizes representative examples of catalyzed Diels-Alder reactions for the synthesis of this compound derivatives.

CatalystDieneDienophileProductYield (%)Reference
Aluminum chlorideN-carbomethoxypyrroleAcetylene dicarboxylic esterSubstituted this compound93% cdnsciencepub.com
(2S, 5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-oneCyclopentadieneα,β-unsaturated aldehydeChiral bicyclo[2.2.1]hept-5-ene-2-carboxaldehydeNot specified core.ac.uk

The Diels-Alder reaction is renowned for its high degree of stereochemical control, which is crucial for the synthesis of complex molecules with defined three-dimensional structures. core.ac.uk The reaction typically proceeds via a concerted mechanism, leading to the formation of specific stereoisomers. The endo rule is often observed, where the substituents on the dienophile are oriented towards the diene in the transition state. However, the formation of the exo isomer can be favored under thermodynamic control due to its greater stability.

In the synthesis of this compound derivatives, the stereochemistry of the substituents on the bicyclic core can be controlled by the choice of reactants and reaction conditions. For example, the chlorination of 7-azabicyclo[2.2.1]heptane has been shown to yield exclusively the exo product. cdnsciencepub.com The use of chiral auxiliaries on the dienophile can also induce high diastereoselectivity in the cycloaddition. core.ac.uk

Furthermore, metal coordination can influence the stereochemical outcome. For instance, in the cycloaddition of pyrrole complexes, the reaction often favors the exo stereochemistry of the electron-withdrawing substituent when the pyrrole nitrogen is unsubstituted. researchgate.net

1,3-Dipolar Cycloaddition Routes to this compound Analogues

1,3-Dipolar cycloadditions provide an alternative and powerful strategy for the synthesis of 7-azabicyclo[2.2.1]heptane analogues. This type of reaction involves the addition of a 1,3-dipole to a dipolarophile to form a five-membered ring. In the context of azanorbornene synthesis, this approach can be used to construct the pyrrolidine (B122466) ring of the bicyclic system.

Azomethine ylides are commonly employed 1,3-dipoles in these reactions. The cycloaddition of an azomethine ylide with a suitable alkene can lead to the formation of the 7-azabicyclo[2.2.1]heptane skeleton. The stereochemistry of the final product can be controlled by using chiral dipolarophiles. researchgate.net For example, the 1,3-dipolar cycloaddition of a chiral (Z)-alkene with an azomethine ylide has been reported to proceed with good diastereoselectivity. researchgate.net

Metal coordination can also be used to facilitate 1,3-dipolar cycloadditions. The coordination of a metal to a pyrrole ring can enhance its tendency to undergo a 1,3-dipolar cycloaddition with suitable dipolarophiles. google.com This strategy has been utilized to synthesize 7-azabicyclo[2.2.1]hept-5-ene derivatives. google.com

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular cyclization reactions offer another important avenue for the synthesis of the this compound core. These reactions involve the formation of the bicyclic system from a single acyclic or monocyclic precursor through the formation of a new carbon-nitrogen or carbon-carbon bond.

One notable example is the base-promoted heterocyclization of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates. acs.org This reaction proceeds via an intramolecular nucleophilic substitution to form the 7-azabicyclo[2.2.1]heptane ring system. Subsequent elimination of hydrogen bromide can then introduce the double bond to yield the desired this compound. ingentaconnect.comepa.govacs.org For example, the reaction of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate with sodium hydride provides 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane, which upon treatment with potassium tert-butoxide, undergoes elimination to afford 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]hept-2-ene in good yield. researchgate.netacs.org

Rearrangement reactions of related bicyclic systems can also provide access to the this compound framework. For instance, the regioselective rearrangement of azanorbornanic aminyl radicals has been studied as a route to 2,8-diazabicyclo[3.2.1]oct-2-ene systems, which are structurally related to the this compound core. us.es

The table below highlights key intramolecular cyclization reactions for the synthesis of this compound.

Starting MaterialReagentsProductYield (%)Reference
tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate1. NaH, DMF; 2. t-BuOK7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]hept-2-ene78% researchgate.netingentaconnect.comepa.gov
syn-4-N-methylaminocyclohexane 1,2-epoxideNot specifiedexo-7-methyl-7-azabicyclo-[2.2.1]heptan-2-olNot specified nih.gov

Base-Promoted Heterocyclization for this compound Systems

A notable method for synthesizing 7-azabicyclo[2.2.1]heptane derivatives involves the base-promoted heterocyclization of suitably substituted cyclohexyl precursors. Specifically, the reaction of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate with sodium hydride in dimethylformamide (DMF) at room temperature yields 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane in a 52% yield. nih.gov Subsequent elimination of hydrogen bromide from this product, promoted by potassium t-butoxide, affords 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]hept-2-ene, a key intermediate in the total synthesis of epibatidine (B1211577), in 78% yield. nih.gov

The stereochemistry of the starting dibromocyclohexyl carbamate (B1207046) is crucial for the success of this cyclization. The use of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates has proven to be a convenient route to the 7-azabicyclo[2.2.1]heptane skeleton. nih.gov In contrast, the reaction of the corresponding trans-3,cis-4-dibromo isomers under the same conditions leads to different products, highlighting the structure-dependent nature of this transformation. nih.gov

Furthermore, the choice of the nitrogen-protecting group influences the reaction's outcome. While carbamates are effective, the use of a trifluoroacetamide (B147638) protecting group on either cis-3,trans-4- or trans-3,cis-4-dibromocyclohexylamines leads to clean reactions, yielding 7-azabicyclo[2.2.1]heptane or 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivatives, respectively, in good yields. nih.gov

Starting MaterialBaseProductYield (%)
tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamateNaH2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane52% nih.gov
2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptanet-BuOK7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]hept-2-ene78% nih.gov

Skeletal Rearrangements for this compound Framework Generation

Skeletal rearrangements offer powerful and often elegant pathways to complex molecular architectures. For the synthesis of the 7-azabicyclo[2.2.1]heptane framework, both ring contraction and ring expansion strategies have been successfully employed.

A novel approach to the 7-azabicyclo[2.2.1]heptane ring system involves the contraction of the tropinone (B130398) skeleton via a Favorskii rearrangement. researchgate.netddugu.ac.inacs.org This strategy provides a distinct alternative to previously reported syntheses of epibatidine. researchgate.netacs.org The process begins with the conversion of tropinone to N-(ethoxycarbonyl)nortropinone. scribd.com Subsequent monobromination with copper(II) bromide, followed by treatment with sodium methoxide, induces the Favorskii rearrangement, yielding the desired 7-azabicyclo[2.2.1]heptane derivative in good yield. scribd.com This rearranged product serves as a key intermediate in the synthesis of (±)-epibatidine. scribd.com

The reaction of N-carbethoxytropinone with copper(II) bromide followed by sodium ethoxide in ethanol (B145695) can produce a mixture of exo- and endo-isomers of 2,7-dicarbethoxy-7-azabicyclo[2.2.1]heptane, albeit in moderate yields. researchgate.net

Starting MaterialReagentsKey Intermediate
Tropinone1. ClCO2Et, K2CO3 2. CuBr2 3. NaOMe7-azabicyclo[2.2.1]heptane derivative

Radical-mediated reactions provide another avenue for constructing the 7-azabicyclo[2.2.1]heptane framework. One such method utilizes the cyclization of α-acylamino radicals. clockss.org For instance, treatment of methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate with tributyltin hydride and a radical initiator like azoisobutyronitrile (AIBN) in boiling toluene (B28343) generates the 7-azabicyclo[2.2.1]heptane system, along with the 8-azabicyclo[3.2.1]octane and a simple reduction product. clockss.org The reaction proceeds through a 1,5-hydrogen atom transfer from the initially formed aryl radical to generate an α-acylamino radical, which then undergoes either a 5-exo-trig or a 6-endo-trig cyclization. clockss.org

Another innovative approach involves the regioselective rearrangement of 7-azabicyclo[2.2.1]hept-2-aminyl radicals to form 2,8-diazabicyclo[3.2.1]oct-2-enes. acs.org This ring expansion has been studied to establish the structural requirements for the rearrangement. acs.org

Radical PrecursorReagentsProduct(s)
Methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylateBu3SnH, AIBN7-azabicyclo[2.2.1]heptane, 8-azabicyclo[3.2.1]octane, reduction product

Transition Metal-Catalyzed Approaches to Nitrogen-Bridged Bicyclic Systems

Transition metal catalysis has emerged as a powerful tool for the efficient construction of complex molecular scaffolds. Rhodium-catalyzed reactions, in particular, have been successfully applied to the synthesis of nitrogen-bridged bicyclic systems.

A novel and versatile method for synthesizing a wide variety of nitrogen-bridged bicyclic compounds, including azabicyclo[X.Y.Z]alkane derivatives, involves a rhodium-catalyzed formal carbenoid insertion into an amide C-N bond. nih.govresearchgate.net This catalytic process utilizes a low loading (0.1–0.4 mol %) of a Rh2(NHCOtBu)4 catalyst to achieve good to excellent yields of the desired products, demonstrating a broad substrate scope. nih.govresearchgate.net

Mechanistic studies, including experimental and computational investigations, have revealed that the reaction proceeds through the formation of a rhodium-associated N-ylide intermediate. nih.govresearchgate.net This is followed by an acyl group-selective Stevens nih.govCurrent time information in Boston, MA, US.-shift via a concerted addition/elimination process on the sp2-hybridized carbon of the amide. nih.govresearchgate.net This methodology provides a general and efficient approach to nitrogen-bridged bicyclic frameworks, which are prevalent in bioactive natural products and pharmaceuticals. nih.gov

CatalystReaction TypeKey IntermediateApplication
Rh2(NHCOtBu)4Formal Carbenoid Insertion into Amide C-N BondRhodium-associated N-ylideSynthesis of various azabicyclo[X.Y.Z]alkane derivatives

Reaction Mechanisms and Pathways of 7 Azabicyclo 2.2.1 Hept 2 Ene

Reactivity Profiles of the 7-Azabicyclo[2.2.1]hept-2-ene Olefinic Moiety

The double bond in the this compound system is characterized by significant ring strain, making it a focal point for various addition reactions.

Electrophilic Additions: The strained nature of the olefinic bond in this compound derivatives makes them susceptible to electrophilic attack. The addition of hydrogen halides proceeds via protonation of the double bond to form a carbocation intermediate. The regioselectivity of this addition is dictated by the stability of the resulting carbocation. Halogenation with bromine or chlorine across the double bond also occurs readily.

In a study of 7-azabicyclo[2.2.1]heptadiene derivatives with electron-withdrawing groups on the nitrogen atom, electrophilic chalcogenation reactions were found to proceed in a trans-stereospecific manner. The electrophile exclusively attacks from the exo face of the bicyclic system, leading to 1,2-addition products. This high stereoselectivity is a hallmark of reactions involving the bicyclo[2.2.1]heptene framework, where the endo face is sterically hindered.

Nucleophilic Additions: While classic nucleophilic additions to an unactivated alkene are uncommon, conjugate additions, such as the aza-Michael reaction, can occur when the double bond is part of a system with an electron-withdrawing group. For instance, the reaction of furfurylamines with N-substituted maleimides was initially proposed to form a 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton, but was later clarified to be a simple nucleophilic aza-Michael addition, forming 3-(furylmethylamino)-N-R-pyrrolidine-2,5-diones rsc.org. This highlights the potential for nucleophilic attack on activated derivatives of the parent bicyclic system.

Table 1: Examples of Addition Reactions to the this compound System
Reaction TypeReagentKey FeaturesProduct Type
Electrophilic Addition (Halogenation)Br₂, Cl₂Typically proceeds with exo-attack.Dihalogenated 7-azabicyclo[2.2.1]heptane
Electrophilic Addition (Hydrohalogenation)HBr, HClForms a carbocation intermediate; regioselectivity depends on stability.Halo-substituted 7-azabicyclo[2.2.1]heptane
Nucleophilic Addition (Aza-Michael)Amines (on activated systems)Requires an electron-withdrawing group on the double bond.Amino-substituted 7-azabicyclo[2.2.1]heptane

Radical Chemistry of the 7-Azabicyclo[2.2.1]hept-2-yl Radical

The 7-azabicyclo[2.2.1]hept-2-yl radical is a key intermediate in the synthesis of various substituted 7-azabicyclo[2.2.1]heptane derivatives.

The synthesis and reactivity of the 7-azabicyclo[2.2.1]hept-2-yl radical have been investigated, particularly for its application in synthesizing analogues of epibatidine (B1211577), a potent analgesic nih.gov. A convenient synthetic route has been developed for the creation of exo-2-(cyano)alkyl substituted 7-azabicyclo[2.2.1]heptane derivatives through intermolecular radical reactions nih.govresearchgate.net.

In these reactions, the 7-azabicyclo[2.2.1]hept-2-yl radical is generated and then trapped by radical acceptors. Successful reactions have been reported with acceptors such as tert-butylisocyanide and acrylonitrile (B1666552) nih.gov. Computational analyses have been performed to elucidate the mechanisms and explain the stereochemical outcomes of these transformations nih.gov. The reaction with acrylonitrile, a Michael-type radical reaction, has been shown to be an efficient process nih.gov. These radical-based methods provide a valuable tool for the functionalization of the 7-azabicyclo[2.2.1]heptane core at the C-2 position with a high degree of stereocontrol, favoring the exo product.

Table 2: Intermolecular Reactions of the 7-Azabicyclo[2.2.1]hept-2-yl Radical
Radical AcceptorReaction TypeProductStereochemical Outcome
AcrylonitrileMichael-type radical additionexo-2-(cyanoethyl)-7-azabicyclo[2.2.1]heptane derivativePredominantly exo-addition
tert-ButylisocyanideRadical additionDerivative with isocyanide functionalizationStereochemistry explained by computational analysis nih.gov

Intramolecular Radical Cyclization Processes

Intramolecular free radical reactions are instrumental in synthesizing conformationally constrained analogs of complex natural products, such as epibatidine, which features a 7-azabicyclo[2.2.1]heptane skeleton. researchgate.net Computational studies, including Density Functional Theory (DFT) methods, have been employed to analyze the mechanisms of these radical-mediated cyclizations. researchgate.net

The process typically involves a reactive radical species that can undergo two competing pathways: an intermolecular hydrogen abstraction to form a reduced product, or the desired intramolecular cyclization to generate the final bicyclic product. researchgate.net The success and outcome of these cyclizations are critically dependent on the nature of the nitrogen-protecting group on the 7-azabicyclo[2.2.1]heptane precursor. researchgate.net Theoretical analyses have proven valuable in understanding unexpected experimental results and in selecting appropriate precursors to favor the cyclization pathway. researchgate.net

Kinetic and thermodynamic studies reveal that the intramolecular cyclization can be a less favored process due to the geometric distortion required to achieve the transition state. researchgate.net This distortion includes an increase in the pyramidalization of the carbamate (B1207046) nitrogen and significant changes to bond and dihedral angles. researchgate.net

Table 1: Factors Influencing Intramolecular Radical Cyclization
FactorObservationReference
Nitrogen-Protecting Group Has a critical effect on the reaction outcome, influencing the competition between cyclization and intermolecular hydrogen abstraction. researchgate.net
Reaction Pathways Generated radical species can either cyclize intramolecularly or abstract a hydrogen atom intermolecularly. researchgate.net
Geometric Distortion The cyclization process involves significant geometric distortion, including increased nitrogen pyramidalization, which can make it kinetically and thermodynamically less favorable. researchgate.net
Computational Analysis DFT methods are used to model the reaction mechanism and predict the effect of different precursors on the success of the cyclization. researchgate.net

Fragmentation Reactions of this compound Scaffolds

The strained 7-azabicyclo[2.2.1]heptane framework is susceptible to fragmentation reactions under various conditions, leading to the formation of diverse molecular structures. These reactions can be induced chemically or through rearrangement of radical intermediates.

A notable fragmentation pathway is the strain-promoted retro-Dieckmann-type condensation, which has been utilized on [2.2.1]bicyclic systems to prepare functionalized heterocycles and carbocycles. acs.org

Furthermore, azanorbornanic aminyl radicals, generated from precursors like 3-azidoazanorbornanes, can undergo a regioselective rearrangement. acs.orgnih.gov This process involves a ring-opening of the aminyl radical intermediate to form a carbon-centered radical, which then undergoes ring closure to yield an expanded 2,8-diazabicyclo[3.2.1]oct-2-ene system. us.es This radical rearrangement is influenced by the rigidity of the bicyclic skeleton and the stability of the radical intermediates. nih.gov The reaction competes with the simple reduction of the azide (B81097) group to a primary amine. nih.gov

Table 2: Summary of Fragmentation and Rearrangement Reactions
Reaction TypePrecursorKey IntermediateProductReference
Radical Rearrangement Azanorbornane (e.g., 3-azidoazanorbornane)Azanorbornanic aminyl radical, which ring-opens to a carbon-centered radical.2,8-Diazabicyclo[3.2.1]oct-2-ene system acs.orgnih.govus.es
Strain-Promoted Fragmentation [2.2.1]Bicyclic systemsNot specifiedFunctionalized heterocycles and carbocycles acs.org

Stereochemical Control and Conformational Analysis in 7 Azabicyclo 2.2.1 Hept 2 Ene Chemistry

Exo/Endo Selectivity in 7-Azabicyclo[2.2.1]hept-2-ene Synthesis and Reactions

The stereochemical outcome of reactions involving the this compound skeleton is often dictated by the preferential formation of one diastereomer over another, specifically concerning the exo or endo orientation of substituents.

In Diels-Alder reactions used to construct the bicyclic system, the cycloaddition often favors exo stereochemistry for an electron-withdrawing substituent when the pyrrole (B145914) nitrogen is not substituted researchgate.net. This selectivity is a key factor in the initial synthesis of the ring structure.

Electrophilic addition reactions to the double bond also exhibit distinct stereoselectivity. For instance, the electrophilic chalcogenation (sulfenylation and selenenylation) of 7-azabicyclo[2.2.1]heptadiene derivatives proceeds in a trans-stereospecific manner, resulting from an initial exo-attack by the electrophile researchgate.net. Similarly, the addition of phenylselenyl chloride to various norbornene derivatives has been shown to yield the exo phenylseleno product exclusively clockss.org.

However, in certain intramolecular cyclizations, the formation of the exo isomer can be the sole product. The intramolecular cyclization of syn-4-N-methylaminocyclohexane 1,2-epoxide, for example, yields exo-7-methyl-7-azabicyclo-[2.2.1]heptan-2-ol exclusively, with its stereochemistry confirmed by X-ray crystallography nih.gov.

Enantioselective Synthesis and Resolution of Chiral this compound Derivatives

The development of methods to obtain enantiomerically pure this compound derivatives is critical for their application in asymmetric synthesis and as precursors to biologically active molecules like epibatidine (B1211577). Both kinetic resolution of racemic mixtures and direct asymmetric synthesis are employed.

An effective method for resolving racemic mixtures is demonstrated with N-Boc-7-azabicyclo[2.2.1]hept-5-en-2-one. This racemic ketone can be resolved through the formation of an aminal with (R,R)-1,2-diphenylethylenediamine researchgate.net. Subsequent acidic hydrolysis furnishes the individual enantiomeric ketones, which serve as versatile intermediates for the synthesis of both (+)- and (-)-epibatidine researchgate.net.

Another approach involves the resolution of enantiomerically pure alcohols derived from Diels-Alder adducts. For example, enantiomerically pure (+)- and (-)-7-tert-butoxycarbonyl-6-endo-p-toluenesulfonyl-7-azabicyclo[2.2.1]hept-2-en-5-endo-ol have been obtained from the adduct of N-(tert-butoxycarbonyl)pyrrole and 2-bromo-1-p-toluenesulfonylacetylene through a resolution method acs.org. These separated alcohols can then be converted into other chiral derivatives acs.org.

Conformational Dynamics of the this compound Ring System

The bicyclic structure of the 7-azabicyclo[2.2.1]heptane framework, which is closely related to the hept-2-ene system, introduces significant ring strain and restricts conformational freedom compared to monocyclic or acyclic analogs. This rigidity has a profound effect on the behavior of the nitrogen atom at the 7-position.

A key dynamic process in this system is nitrogen inversion. The barrier to this inversion is influenced by the constrained geometry of the bicyclic rings acs.org. For N-acyl and N-nitroso derivatives of the saturated 7-azabicyclo[2.2.1]heptane system, the barriers to rotation about the N—CO and N—NO bonds have been determined. These rotational barriers were found to be 1.2 and 6.5 kcal/mol less, respectively, than in their unstrained, acyclic counterparts cdnsciencepub.com. This lowering of the barrier is attributed to the pyramidal geometry enforced on the nitrogen atom by the bicyclic structure, which destabilizes the planar transition state required for rotation.

Influence of Substituents on Stereochemical Outcomes in this compound Transformations

Substituents, particularly on the nitrogen atom, play a crucial role in directing the stereochemical course of reactions on the this compound ring. The electronic properties of these substituents can alter the facial selectivity of electrophilic attacks on the double bond.

A clear example is the addition of phenylselenyl chloride to 2-azabicyclo[2.2.1]hept-5-en-3-ones clockss.org. The exo/endo selectivity of this reaction is highly dependent on the nature of the substituent on the ring nitrogen atom. Research has shown that the endo selectivity of the phenylselenylation increases as the electron density on the nitrogen atom increases clockss.org. When the nitrogen bears a strong electron-withdrawing group like an acetyl (Ac) group, the reaction is highly exo-selective. Conversely, with less electron-withdrawing or electron-donating groups like benzyl (B1604629) (PhCH2), the reaction becomes highly endo-selective.

The following table summarizes the observed stereoselectivity in the addition of phenylselenyl chloride as a function of the N-substituent.

EntryN-Substituent (R)Exo Product Yield (%)Endo Product Yield (%)Other Product Yield (%)
1Ac7477
2Boc56304
3SO₂Tol31430
4H16710

Table 1. Influence of N-substituents on the stereoselectivity of phenylselenyl chloride addition to 2-azabicyclo[2.2.1]hept-5-en-3-ones clockss.org.

This trend highlights a direct correlation between the electronic nature of the N-substituent and the stereochemical outcome, providing a tool for controlling the synthesis of specific diastereomers clockss.org.

Computational and Theoretical Studies on 7 Azabicyclo 2.2.1 Hept 2 Ene Reactivity and Structure

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for studying the intricacies of chemical reactions involving 7-azabicyclo[2.2.1]hept-2-ene and its derivatives. By providing a detailed picture of the potential energy surface, DFT calculations enable the characterization of reaction pathways, transition states, and intermediates, thereby offering a deeper understanding of the underlying reaction mechanisms.

A key application of DFT in the study of this compound chemistry is the elucidation of transition state structures and the calculation of associated energy barriers. This information is crucial for predicting the feasibility and kinetics of a given reaction. For instance, in the context of synthesizing more complex molecules from this compound precursors, DFT calculations have been employed to rationalize the observed reaction outcomes.

In a study on the base-promoted heterocyclization to form 7-azabicyclo[2.2.1]heptane derivatives, a subsequent elimination reaction yields the this compound core researchgate.netacs.org. DFT calculations were instrumental in investigating the mechanism of these transformations, helping to understand the relative energies of different possible transition states and intermediates, thus explaining the observed product distributions researchgate.netacs.org.

While specific energy barrier data for reactions directly involving the parent this compound are not extensively documented in dedicated studies, computational investigations of related bicyclic systems provide a framework for understanding its reactivity. For example, DFT studies on the Diels-Alder reactions of various dienes and dienophiles consistently involve the calculation of activation energies for competing pathways, which is a standard approach that would be applied to reactions of this compound imist.maimist.maresearchgate.netrsc.org.

Table 1: Representative Calculated Activation Energies for Related Bicyclic Systems
Reaction TypeReactantsComputational MethodCalculated Activation Energy (kcal/mol)Reference
Diels-Alder1,3-Butadiene + EthyleneB3LYP/6-31G(d)27.0 imist.maresearchgate.net
Diels-Alder1,3-Butadiene + BromoethyleneB3LYP/6-31G(d)20.86 imist.ma
[3+2] CycloadditionPyrrolidine (B122466) N-oxide + StyreneM06-2X/jul-cc-pvTzNot specified, but endo/exo difference calculated acs.org

The stereochemical outcome of reactions involving the rigid bicyclic structure of this compound is of paramount importance for its application in the synthesis of complex target molecules. DFT calculations have proven to be particularly valuable in predicting and rationalizing the stereoselectivity of such reactions. By comparing the energies of the transition states leading to different stereoisomers (e.g., exo vs. endo products), researchers can predict the major product of a reaction.

For example, in a diastereoselective [3+2] cycloaddition reaction to form 7-azanorbornanes, DFT calculations were performed to understand the origin of the observed high diastereoselectivity acs.orgnih.gov. The calculations suggested that steric considerations in the transition state are the primary determinants of the stereochemical outcome acs.orgnih.gov. By analyzing the geometries and relative energies of the endo and exo transition states, the experimentally observed product ratios could be rationalized acs.orgnih.gov.

While this specific study did not use this compound as a starting material, the principles of using DFT to predict stereoselectivity are directly applicable. For a hypothetical Diels-Alder reaction involving this compound as the dienophile, DFT would be used to model the four possible approaches of the diene, leading to the exo-syn, exo-anti, endo-syn, and endo-anti adducts. The calculated energy barriers for each pathway would indicate the most likely stereochemical outcome.

Table 2: Predicted Stereoselectivity in a [3+2] Cycloaddition Forming a 7-Azanorbornane
ReactantsComputational MethodPredicted Diastereomeric Ratio (endo:exo)Experimental Diastereomeric RatioReference
Pyrrolidine N-oxide + Styrene derivativeNot specified in abstract18:219:1 acs.orgnih.gov

Non-Adiabatic Molecular Dynamics (NAMD) Simulations for Photochemical Processes

While the thermal reactivity of this compound is of significant interest, its behavior upon exposure to light opens up another dimension of its chemistry. Non-adiabatic molecular dynamics (NAMD) simulations are a powerful computational tool for studying photochemical processes, where molecules can transition between different electronic states.

Although specific NAMD studies on this compound are not readily found in the literature, extensive research on the closely related 2,3-diazabicyclo[2.2.1]hept-2-ene system provides a clear blueprint for how such investigations would be conducted and what insights they could offer. These studies have employed NAMD simulations to unravel the complex mechanisms of photochemical denitrogenation, a process that leads to the formation of highly strained bicyclic products uvic.ca.

These simulations have revealed that upon photoexcitation, the molecule can evolve on the excited-state potential energy surface, leading to the cleavage of one C-N bond. Subsequently, the system can transition back to the ground electronic state through a conical intersection, where the second C-N bond breaks, releasing a molecule of nitrogen uvic.ca. The dynamics of this process, including the timescale of bond cleavage and the role of molecular vibrations, are crucial for understanding the reaction's efficiency and stereoselectivity uvic.ca. Similar NAMD simulations on this compound could be envisioned to explore potential photochemical reactions such as ring-opening or rearrangements.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, encompassing a broad range of methods including DFT and ab initio techniques, are fundamental for understanding the electronic structure of this compound and predicting its reactivity. These calculations provide insights into the molecule's frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), which are key to understanding its behavior in pericyclic reactions like the Diels-Alder reaction.

The energies and spatial distributions of the HOMO and LUMO determine the molecule's ability to act as a nucleophile or an electrophile. For instance, in a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile (or vice versa) is crucial. Quantum chemical calculations can quantify the energy gap between these orbitals, which is inversely related to the reaction rate.

Furthermore, these calculations can provide information about the charge distribution and electrostatic potential of the molecule, which are important for predicting its reactivity in polar reactions. The inherent strain in the bicyclic system, which can be quantified computationally, also plays a significant role in its reactivity, often leading to a higher propensity to undergo ring-opening reactions compared to less strained analogues. While a detailed electronic structure analysis specifically for this compound is not widely published, the principles of applying quantum chemistry to understand the electronic properties and predict the reactivity of heterocyclic compounds are well-established ethernet.edu.et.

Applications of 7 Azabicyclo 2.2.1 Hept 2 Ene As a Versatile Synthetic Intermediate

Precursors for Bioactive Alkaloids and Natural Product Analogues

The 7-azabicyclo[2.2.1]heptane framework is a core structural motif in numerous biologically active alkaloids and natural products. Consequently, 7-azabicyclo[2.2.1]hept-2-ene and its derivatives serve as crucial starting materials for the total synthesis and structural modification of these important compounds.

One of the most prominent applications of this compound is in the synthesis of epibatidine (B1211577), a potent analgesic alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor. google.com The 7-azabicyclo[2.2.1]heptane core of epibatidine is directly accessible from this compound, making it a highly sought-after intermediate in various synthetic strategies.

A key transformation involves the elaboration of the double bond in the protected form of this compound, commonly the N-Boc or N-Cbz derivative. For instance, a formal total synthesis of epibatidine has been achieved through the elimination of hydrogen bromide from a brominated 7-azabicyclo[2.2.1]heptane derivative to yield 7-[(t-butoxy)carbonyl]-7-azabicyclo[2.2.1]hept-2-ene. ingentaconnect.comepa.govacs.orgresearchgate.net This intermediate is then further functionalized to introduce the chloropyridyl moiety characteristic of epibatidine.

The versatility of this scaffold has also been exploited in the synthesis of a wide range of epibatidine analogues with modified pharmacological profiles. By replacing the 2'-chloro group on the pyridine (B92270) ring with other substituents, researchers have developed analogues with altered binding affinities for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govacs.org For example, analogues with fluorine, bromine, iodine, and hydrogen at the 2'-position have been synthesized and shown to possess binding affinities similar to epibatidine at the α4β2 nAChR subtype. nih.govacs.org

Derivative of this compoundTarget CompoundBiological Significance
7-[(t-butoxy)carbonyl]-7-azabicyclo[2.2.1]hept-2-eneEpibatidinePotent analgesic
Substituted 7-azabicyclo[2.2.1]hept-2-enesEpibatidine AnaloguesModified nAChR binding affinity

Building Blocks for Complex Heterocyclic Systems

Beyond its application in alkaloid synthesis, this compound serves as a versatile building block for the construction of more complex heterocyclic systems. The strained double bond readily participates in various cycloaddition and rearrangement reactions, providing access to novel molecular architectures.

The Diels-Alder reaction, a cornerstone of organic synthesis, has been utilized with derivatives of this compound to create intricate polycyclic structures. The nitrogen bridge and the defined stereochemistry of the bicyclic system allow for a high degree of control over the stereochemical outcome of these reactions.

Furthermore, ring-opening and rearrangement reactions of the this compound skeleton can lead to the formation of diverse heterocyclic scaffolds. These transformations often proceed through radical or ionic intermediates, and the inherent strain of the bicyclic system can be a driving force for these reactions.

Scaffolds for Drug Discovery and Medicinal Chemistry Research

The rigid and well-defined three-dimensional structure of the 7-azabicyclo[2.2.1]heptane core makes it an attractive scaffold for the design of novel therapeutic agents. google.com By appending various functional groups to this central framework, medicinal chemists can systematically explore the structure-activity relationships (SAR) of new compounds and optimize their interactions with biological targets.

Derivatives of this compound have been extensively investigated as ligands for cholinergic receptors, particularly nicotinic acetylcholine receptors (nAChRs). theopenscholar.comwipo.int The structural similarity of the 7-azabicyclo[2.2.1]heptane moiety to the tropane (B1204802) skeleton, found in many cholinergic ligands, has inspired the development of numerous compounds targeting these receptors.

Research has shown that modifications to the 7-azabicyclo[2.2.1]heptane scaffold can lead to ligands with high affinity and selectivity for different nAChR subtypes. For instance, a series of novel racemic nicotinic ligands structurally related to epibatidine and epiboxidine, incorporating the this compound ring system, have been synthesized. nih.gov These compounds exhibited subnanomolar binding affinities for the α4β2 nAChR subtype and demonstrated selectivity over the α7 subtype. nih.gov

Compound ClassTarget ReceptorTherapeutic Potential
Epibatidine AnaloguesNicotinic Acetylcholine Receptors (nAChRs)Analgesia, Neurological Disorders
Novel Nicotinic Ligandsα4β2 and α7 nAChRsCognitive Enhancement, Neuroprotection

The conformational rigidity of the 7-azabicyclo[2.2.1]heptane skeleton has also been leveraged in the design of glycosidase inhibitors. These enzymes play crucial roles in various biological processes, and their inhibition is a therapeutic strategy for diseases such as diabetes, viral infections, and cancer.

Enantiomerically pure 1,2-diamine derivatives of 7-azabicyclo[2.2.1]heptane, synthesized from a precursor derived from this compound, have been evaluated as glycosidase inhibitors. nih.gov The constrained bicyclic structure is designed to mimic the transition state of the glycosidic bond cleavage, leading to potent inhibition of the target enzyme.

The incorporation of conformationally constrained amino acids into peptides is a powerful strategy for studying peptide structure-function relationships and for developing peptidomimetics with improved stability and biological activity. The 7-azabicyclo[2.2.1]heptane framework has been utilized to create novel, rigid amino acid analogues.

For example, a glutamic acid analogue based on the 7-azabicyclo[2.2.1]heptane scaffold has been synthesized. nih.gov This constrained analogue can be incorporated into peptides to induce specific secondary structures, such as β-turns. Furthermore, diamine derivatives of 7-azabicyclo[2.2.1]heptane serve as nonpeptide molecular scaffolds for the design of peptide analogues. nih.gov These scaffolds provide a rigid framework for the precise spatial arrangement of pharmacophoric groups, mimicking the key interactions of a bioactive peptide with its receptor. The use of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid as a constrained proline analogue has also been reported. semanticscholar.org

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The intrinsic chirality and conformational rigidity of the 2-azabicyclo[2.2.1]heptane skeleton make it an excellent scaffold for the design of chiral ligands and auxiliaries for asymmetric synthesis. scribd.com These derivatives have been successfully employed to induce stereoselectivity in a variety of chemical transformations, leading to the synthesis of enantiomerically enriched products. scribd.com

Derivatives of 2-azabicyclo[2.2.1]heptane have been modified to create a range of bidentate and tridentate ligands incorporating (N,O), (N,N), (N,P), and (N,S) donor atoms. rsc.org These ligands have proven effective in numerous enantioselective reactions. rsc.org For instance, amino alcohol ligands derived from this scaffold have been utilized in the asymmetric addition of diethylzinc (B1219324) to aldehydes, yielding chiral secondary alcohols with good to very good enantiomeric excess. pwr.edu.pl

Another significant application is in the asymmetric ring-opening of meso-epoxides. researchgate.net Chiral diamine ligands based on the 2-azabicyclo[2.2.1]heptane framework have been developed as effective catalysts for this transformation. researchgate.net These catalyst systems have demonstrated the ability to produce chiral allylic alcohols with high stereoselectivity. researchgate.net Furthermore, they have been successfully applied in the kinetic resolution of racemic epoxides, affording unreacted epoxides with excellent enantiomeric excess. pwr.edu.pl

The utility of these compounds extends to organocatalysis. For example, derivatives of 2-azanorbornane have been applied in the stereoselective aldol (B89426) reaction between isatins and ketones. nih.gov In a zinc-catalyzed aldol reaction between cyclohexanone (B45756) and substituted benzaldehydes, catalysts constructed from 2-azabicyclo[2.2.1]heptane and 2,2′-bipyridine or 1,10-phenanthroline (B135089) moieties have shown good yields and diastereoselectivity, with enantiomeric excesses reaching up to 99% for the syn-diastereomer in certain cases. nih.gov

Reaction TypeCatalyst/Ligand ScaffoldSubstratesEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Addition of Diethylzinc to Aldehydes2-Azabicyclo[2.2.1]heptane-derived amino alcoholsVarious aldehydesGood to very good ee
Asymmetric Epoxide Ring Opening2-Azabicyclo[2.2.1]heptane-derived diaminesMeso-epoxidesHigh ee
Kinetic Resolution of Epoxides2-Azabicyclo[2.2.1]heptane-derived diaminesRacemic epoxidesVery good to excellent ee
Zinc-Catalyzed Aldol Reaction2-Azabicyclo[2.2.1]heptane-bipyridine/phenanthrolineCyclohexanone and 4-nitrobenzaldehydeup to 40% ee, syn/anti up to 80:20
Zinc-Catalyzed Aldol Reaction2-Azabicyclo[2.2.1]heptane-bipyridine/phenanthrolineCyclohexanone and 4-chlorobenzaldehyde99% ee (syn), syn/anti > 98:2

Applications in Material Science Research

The strained olefinic bond within the this compound ring system makes it a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique allows for the synthesis of polymers with well-defined microstructures and properties. The rigid bicyclic repeating units in the resulting polymer backbone can impart unique characteristics to the material.

Polymers derived from norbornene-based monomers, including the 7-azabicyclo[2.2.1]heptene framework, are known for their notable mechanical strength and thermal stability. The incorporation of the bulky and rigid bicyclic structure restricts the segmental motion of the polymer chains, leading to materials with increased rigidity and higher glass transition temperatures (Tg). This makes them potentially suitable for high-performance applications where dimensional stability at elevated temperatures is crucial.

The stereoselective ROMP of chiral 2-azabicyclo[2.2.1]hept-5-ene derivatives has been investigated using various molybdenum and tungsten initiators. osti.gov These studies have demonstrated that by carefully selecting the initiator, it is possible to produce polymers with highly controlled tacticity, such as cis-syndiotactic or cis-isotactic microstructures. osti.gov This level of control over the polymer architecture is essential for fine-tuning the material's properties. For example, the ROMP of methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate using a specific molybdenum initiator yielded a polymer with a narrow molecular weight distribution, as indicated by a low polydispersity index (PDI). osti.gov

Furthermore, derivatives of this compound can be functionalized prior to polymerization, allowing for the introduction of various side chains. This approach has been used to synthesize side-chain liquid crystalline polymers (SCLCPs) from bicyclo[2.2.1]hept-2-ene monomers bearing mesogenic units. dtic.mil These polymers exhibit liquid crystalline phases, and their thermal properties, such as glass transition and isotropization temperatures, can be controlled by the polymer's molecular weight and the length of the flexible spacer connecting the mesogenic group to the polymer backbone. dtic.mil The unique structural properties of derivatives like 7-tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate also suggest their potential in the development of novel polymers.

MonomerPolymerization MethodInitiator System (Example)Polymer Properties
Methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylateROMPMo(NAd)(CHMe2Ph)(pyr)(OHMT)PDI: 1.10, Mw: 13,890 g/mol, Highly cis-syndiotactic
5-carbo(n-[(4'-methoxy-4-biphenylyl)oxy]alkyl)bicyclo[2.2.1]hept-2-eneLiving ROMPMo(CH-t-Bu)(NAr)(O-t-Bu)2PDI: 1.05-1.24, Enantiotropic nematic mesophase
(+)-Vince lactam [(S)-azabicyclo[2.2.1]hept-5-en-3-one]ROMPW- and Mo-based initiatorsHighly cis-syndiotactic or cis-isotactic polymers

Q & A

Q. How to design a robust purification protocol for polar this compound derivatives?

  • Methodological Answer : Combine liquid-liquid extraction (e.g., ethyl acetate/water) to remove hydrophilic impurities, followed by preparative HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% TFA). For thermally unstable compounds, lyophilization preserves integrity better than rotary evaporation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.